- Method for preparing levetiracetam, China, , ,
Cas no 91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride)
91462-82-7 structure
Product Name:(S)-Ethyl 2-aminobutanoate hydrochloride
CAS-Nr.:91462-82-7
MF:C6H14ClNO2
MW:167.633861064911
MDL:MFCD11848830
CID:2736926
PubChem ID:12844024
Update Time:2025-07-02
(S)-Ethyl 2-aminobutanoate hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Ethyl 2-aminobutanoate hydrochloride
- (S)-2-AMINOBUTYRIC ACID ETHYL ESTER HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)- (9CI)
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (S)- (ZCI)
- (S)-2-Aminobutanoic acid ethyl ester hydrochloride
- DB-146162
- (S)-2-Amino-butyric acid ethyl ester hydrochloride
- MFCD11848830
- AKOS015932753
- ethyl (2S)-2-aminobutanoate;hydrochloride
- (S)-ETHYL 2-AMINOBUTANOATE HCL
- SCHEMBL3188318
- (S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl)
- (S)-Ethyl2-aminobutanoatehydrochloride
- CS-0162057
- ETHYL (2S)-2-AMINOBUTANOATE HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)-
- SWNBPYRQCHSZSE-JEDNCBNOSA-N
- EN300-7360285
- DS-12354
- (S)-2-Aminobutyric acid ethyl ester HCl
- 91462-82-7
-
- MDL: MFCD11848830
- Inchi: 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
- InChI-Schlüssel: SWNBPYRQCHSZSE-JEDNCBNOSA-N
- Lächelt: C(=O)(OCC)[C@@H](N)CC.Cl
Berechnete Eigenschaften
- Genaue Masse: 167.0713064g/mol
- Monoisotopenmasse: 167.0713064g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 4
- Komplexität: 93.1
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52.3Ų
(S)-Ethyl 2-aminobutanoate hydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 1g |
388.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-50mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 50mg |
55.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM255744-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 5g |
$239 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-200mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 200mg |
109.0CNY | 2021-07-13 | |
| abcr | AB505313-250 mg |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 250mg |
€83.40 | 2023-06-15 | ||
| abcr | AB505313-1 g |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 1g |
€113.20 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 1g |
¥476.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 250mg |
¥196.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 5g |
¥1676.0 | 2021-09-07 |
(S)-Ethyl 2-aminobutanoate hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Asymmetric induction under two-phase conditions. II. Synthesis of optically active amino acids by alkylation of Schiff base, Beijing Shifan Daxue Xuebao, 1989, (2), 63-7
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 1 - 1.5 h, 0 - 7 °C; 15 h, rt
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Thionyl bromide ; 0 °C; 24 h, 20 °C
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referenz
- Method for preparing levetiracetam, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referenz
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referenz
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referenz
- Method for preparing levetiracetam, China, , ,
(S)-Ethyl 2-aminobutanoate hydrochloride Raw materials
- H-DL-Abu-OH
- Ethyl 2-aminobutanoate
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2S)-
- L-Threonine
- Butanoic acid, 2-amino-, ethyl ester, (2S)-
- Boc-L-2-aminobutanoic acid
- Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
(S)-Ethyl 2-aminobutanoate hydrochloride Preparation Products
(S)-Ethyl 2-aminobutanoate hydrochloride Verwandte Literatur
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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